molecular formula C12H8ClF3N2O2 B13019096 Ethyl 4-chloro-6-(trifluoromethyl)quinazoline-2-carboxylate

Ethyl 4-chloro-6-(trifluoromethyl)quinazoline-2-carboxylate

Cat. No.: B13019096
M. Wt: 304.65 g/mol
InChI Key: GZEZVTQRZCAQRY-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6-(trifluoromethyl)quinazoline-2-carboxylate is a quinazoline derivative with the molecular formula C₁₂H₈ClF₃N₂O₂ and a molecular weight of 304.65 g/mol . This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-6-(trifluoromethyl)quinazoline-2-carboxylate typically involves the reaction of 4-chloro-6-(trifluoromethyl)quinazoline with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-6-(trifluoromethyl)quinazoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-chloro-6-(trifluoromethyl)quinazoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-6-(trifluoromethyl)quinazoline-2-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-chloro-6-(trifluoromethyl)quinazoline-2-carboxylate is unique due to its trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C12H8ClF3N2O2

Molecular Weight

304.65 g/mol

IUPAC Name

ethyl 4-chloro-6-(trifluoromethyl)quinazoline-2-carboxylate

InChI

InChI=1S/C12H8ClF3N2O2/c1-2-20-11(19)10-17-8-4-3-6(12(14,15)16)5-7(8)9(13)18-10/h3-5H,2H2,1H3

InChI Key

GZEZVTQRZCAQRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)C(F)(F)F)C(=N1)Cl

Origin of Product

United States

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